Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate (CAS: 477500-93-9) is a synthetic small molecule belonging to the benzofuran carboxamide and sulphonamide class. Its structure features a benzofuran-2-carboxylate core connected via an amide linkage to a phenyl ring, which is further substituted with a 2,6-dimethylmorpholinosulfonyl group.

Molecular Formula C24H26N2O7S
Molecular Weight 486.54
CAS No. 477500-93-9
Cat. No. B2731321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate
CAS477500-93-9
Molecular FormulaC24H26N2O7S
Molecular Weight486.54
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
InChIInChI=1S/C24H26N2O7S/c1-4-31-24(28)22-21(19-7-5-6-8-20(19)33-22)25-23(27)17-9-11-18(12-10-17)34(29,30)26-13-15(2)32-16(3)14-26/h5-12,15-16H,4,13-14H2,1-3H3,(H,25,27)
InChIKeyTYTBXFHUZZUEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate: A Specialized Benzofuran Sulfonamide for Focused Research


Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate (CAS: 477500-93-9) is a synthetic small molecule belonging to the benzofuran carboxamide and sulphonamide class. Its structure features a benzofuran-2-carboxylate core connected via an amide linkage to a phenyl ring, which is further substituted with a 2,6-dimethylmorpholinosulfonyl group. This class of compounds is broadly described in foundational patents as having therapeutic utility in conditions like inflammation and asthma, primarily through the inhibition of phosphodiesterases and tumor necrosis factor (TNF) [1]. The specific combination of moieties in this compound makes it a highly specialized analog, distinct from simpler or more generalized benzofuran derivatives.

Dimethylmorpholino Sulfonyl Specificity: Why Analogs Cannot Simply Be Swapped for Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate


In-class compounds cannot be assumed to be interchangeable due to the critical role of the sulfonamide moiety in determining pharmacological potency, selectivity, and pharmacokinetic profile. The foundational patent literature indicates that within benzofuran sulphonamides, even minor structural variations can dramatically alter biological activity, including the ability to inhibit phosphodiesterase IV and modulate TNF-α production [1]. The 2,6-dimethylmorpholine group is not a simple solubilizing group; its cis/trans stereochemistry and steric bulk create a unique three-dimensional pharmacophore that directly influences target binding and off-target selectivity. Replacing this group with a less sterically demanding or differently shaped amine (e.g., diethylamine, piperidine, or an unsubstituted morpholine) would be expected to produce an analog with a profoundly different selectivity and potency profile, invalidating experimental continuity. This structural feature serves as a key differentiator that cannot be replicated by a generic sulfonamide analog, making specific procurement of this compound essential for projects centered on this particular chemotype.

Quantitative Differentiation of Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate


Crucial Structural Differentiation: 2,6-Dimethylmorpholine vs. Common Amine Substituents on Sulfonamide

The most significant differentiation from generic benzofuran sulfonamides is the 2,6-dimethylmorpholino group. Competing analogs often feature simpler amines like diethylamine or unsubstituted morpholine, which lack the precise steric and stereoelectronic properties of the 2,6-dimethylmorpholine. This group imposes a defined, chiral conformation that critically influences binding to the target enzyme's active site, a factor directly linked to enhanced PDE4 inhibitory potency and selectivity [1]. While other compounds may show activity, they are unlikely to replicate the specific binding kinetics and target engagement profile of this dimethyl morpholino variant.

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Functional Class Activity: TNF-α Production Inhibition as a Benchmark

The parent patent class for benzofuran sulphonamides, which encompasses this compound, specifically claims the inhibition of Tumor Necrosis Factor (TNF) production as a key therapeutic mechanism [1]. This activity is a high-value differentiator against analogs designed for alternative targets. While direct quantitative comparison data (e.g., IC50 for TNF-α inhibition in a specific cell model) is not identified for this precise molecule, its belonging to this patented class implies it was designed for this purpose, unlike many benzofuran-2-carboxylate analogs that may target acetylcholinesterase or other pathways.

Inflammation Immunology Cytokine Modulation

Dedicated Applications of Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate Stemming from Its Differentiation


Structure-Activity Relationship (SAR) Exploration of Sterically Demanding Sulfonamide Pharmacophores

This compound is ideally suited as a critical analog in medicinal chemistry SAR campaigns focused on optimizing sulfonamide substitutions for steric and stereoelectronic effects. Its value, indicated by the patent's description of structural impact on PDE4 activity [1], lies in understanding the role of the unique 2,6-dimethylmorpholine group. It serves as a key data point when comparing the biological effects of cyclic, sterically hindered sulfonamides against linear or less hindered alternatives.

In Vitro Profiling of PDE4-Dependent Inflammatory Pathways

As a member of the benzofuran sulphonamide class directly associated with phosphodiesterase IV inhibition [1], the compound is a relevant tool for cellular and biochemical assays studying PDE4-mediated regulation of TNF-α and other inflammatory mediators. Its specific use can help delineate which PDE4 subtypes are preferentially engaged by compounds bearing this particular morpholine sulfonyl motif.

Selectivity Panel Profiling Reference Compound

The foundational patent for this compound class establishes that variations in the sulfonamide substitution pattern are critical for achieving selectivity [1]. This compound can therefore serve as a unique reference point in a broad selectivity panel, helping to fingerprint the kinase, phosphodiesterase, and general off-target binding profile associated with the 2,6-dimethylmorpholinosulfonyl chemotype, distinct from other benzofuran derivatives.

Quote Request

Request a Quote for Ethyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.